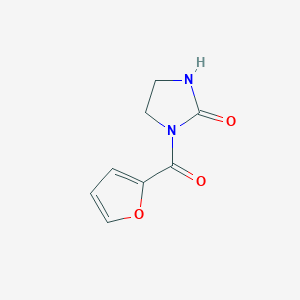

1-(Furan-2-carbonyl)imidazolidin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(furan-2-carbonyl)imidazolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c11-7(6-2-1-5-13-6)10-4-3-9-8(10)12/h1-2,5H,3-4H2,(H,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLRAONWLUWVZBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Defining the Research Focus on 1 Furan 2 Carbonyl Imidazolidin 2 One

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available, or easily synthesized starting materials, known as precursors. amazonaws.com For the target molecule, This compound , the most logical disconnection is at the amide bond linking the furan ring to the imidazolidin-2-one heterocycle.

This disconnection simplifies the synthesis into two primary challenges: the formation of the imidazolidin-2-one core and its subsequent acylation. The key precursors identified through this analysis are:

Imidazolidin-2-one : The core heterocyclic structure.

Furan-2-carbonyl chloride (or a related activated form of Furoic acid ): The acylating agent required to introduce the furan-2-carbonyl group onto the nitrogen of the imidazolidin-2-one ring.

The synthesis, therefore, hinges on the effective construction of the five-membered cyclic urea, which can then be functionalized in a final step.

Strategies for Constructing the Imidazolidin-2-one Core

The imidazolidin-2-one scaffold is a prevalent feature in numerous pharmaceuticals and biologically active compounds. mdpi.comnih.gov Consequently, a diverse array of synthetic methods has been developed for its construction. These strategies can be broadly categorized based on the precursors and the nature of the bond-forming reactions.

Carbonylation Reactions of 1,2-Diamines

The most direct and widely employed method for synthesizing the imidazolidin-2-one ring is the carbonylation of 1,2-diamines, such as ethylenediamine (B42938). mdpi.comacs.org This approach involves the reaction of the diamine with a suitable carbonylating agent, which acts as a C1 source to form the urea functionality. The general mechanism involves a stepwise nucleophilic attack of the two amino groups on the electrophilic carbonyl source, followed by cyclization. mdpi.com

In a move towards greener and safer chemical processes, significant effort has been made to replace highly toxic carbonylating agents like phosgene.

Dialkyl Carbonates : Reagents such as dimethyl carbonate (DMC) and diethyl carbonate (DEC) have emerged as effective and more environmentally benign substitutes for phosgene. rsc.org These reactions typically require heat and, often, a catalyst to proceed efficiently, yielding imidazolidin-2-one and an alcohol as the byproduct. mdpi.comrsc.org

Carbon Dioxide (CO₂) : As an abundant, non-toxic, and economical C1 source, CO₂ is an ideal carbonylating agent from a green chemistry perspective. mdpi.com The direct synthesis of imidazolidin-2-one from ethylenediamine and CO₂ is a promising and environmentally friendly method, as the only byproduct is water. researchgate.net These reactions can be performed under various conditions, sometimes involving the formation of carbamate (B1207046) intermediates which then cyclize to the final product. researchgate.netacs.org

To facilitate the carbonylation of 1,2-diamines, particularly with less reactive carbonyl sources like CO₂ and dialkyl carbonates, various catalytic systems have been developed.

| Catalyst System | Carbonyl Source | Diamine Type | Key Features |

| Cu(NO₃)₂ or CuCl₂ | Dialkyl Carbonates | Aliphatic | Acts as a promising and effective catalyst, activating the carbonyl group of the dialkyl carbonate. mdpi.comrsc.org |

| PdI₂ / KI | Carbon Monoxide (CO) / O₂ | Aromatic | An efficient system for the oxidative carbonylation of aromatic diamines, using molecular oxygen as the terminal oxidant. mdpi.com |

| Ceria (CeO₂) Nanoparticles | Carbon Dioxide (CO₂) | Aliphatic | A robust and reusable heterogeneous catalyst effective for converting diamines or ethylenediamine carbamate into cyclic ureas. mdpi.comresearchgate.netacs.org |

| Selenium | Carbon Monoxide (CO) / O₂ | N,N'-dialkylated Aliphatic | Catalyzes oxidative carbonylation at room temperature, though conditions may fall within the flammability range of CO/O₂ mixtures. mdpi.com |

| Ionic Liquids (e.g., [DBUH][OAc]) | Carbon Dioxide (CO₂) | Aromatic | Acts as a bifunctional catalyst, activating both the CO₂ and the diamine substrate under high pressure. mdpi.com |

| Magnesium Oxide (MgO) | Ethylene Carbonate | Aliphatic | A recyclable heterogeneous basic metal oxide catalyst used for the transamination of a cyclic carbonate with a diamine. researchgate.net |

Cyclization Reactions from Alternative Precursors

Beyond the direct carbonylation of diamines, several other elegant strategies have been devised to construct the imidazolidin-2-one ring from different starting materials.

Intramolecular Hydroamidation of Propargylic Ureas : This metal-free approach involves the base-catalyzed intramolecular cyclization of appropriately substituted propargylic ureas. Strong, non-nucleophilic organic bases like 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) can efficiently catalyze this transformation under mild, ambient conditions. acs.orgorganic-chemistry.org

Diamination of Unsaturated Systems : Metal-catalyzed reactions can form the imidazolidin-2-one ring by adding both nitrogen atoms of a urea molecule across a double bond. Palladium catalysts, for instance, are used for the intramolecular diamination of alkenes, providing direct access to the cyclic urea structure. mdpi.comorganic-chemistry.org

Cyclization of Functionalized Ureas : An alternative pathway involves the acid-catalyzed intramolecular cyclization of specifically designed urea precursors, such as N-(2,2-diethoxyethyl)ureas. In this method, an acid promoter facilitates the formation of a reactive iminium cation intermediate, which is then trapped by an aromatic or heterocyclic C-nucleophile to furnish the substituted imidazolidin-2-one ring. nih.gov

Cycloaddition and Ring Expansion Reactions : Other advanced methods include the cycloaddition of 2-vinylaziridines with isocyanates in the presence of a palladium catalyst, which regioselectively yields the five-membered imidazolidinone ring. organic-chemistry.org

Synthesis of Chiral Imidazolidin-2-ones

The synthesis of enantiomerically pure imidazolidin-2-ones is of high importance, as chirality is often a critical factor in the biological activity of pharmaceuticals. These compounds also serve as valuable chiral auxiliaries in asymmetric synthesis. researchgate.net

Two main strategies are employed:

Use of Chiral Precursors : A straightforward method involves starting with an enantiopure 1,2-diamine. For example, a one-pot protocol using trans-(R,R)-1,2-diaminocyclohexane can produce chiral 1,3-disubstituted imidazolidin-2-ones. The process involves in-situ Schiff base formation with an aldehyde, followed by reduction and subsequent cyclization with a carbonylating agent like 1,1'-carbonyldiimidazole (B1668759) (CDI). mdpi.com

Asymmetric Catalysis : A more sophisticated approach uses a non-chiral substrate and a chiral catalyst to induce enantioselectivity. A notable example is the palladium-catalyzed intermolecular asymmetric diamination of 1,3-dienes. By using a chiral pyridine-oxazoline ligand, it is possible to achieve high yields and excellent enantioselectivities under mild conditions, affording chiral imidazolidin-2-ones. mdpi.com

Synthetic Pathways to this compound: A Detailed Examination

The synthesis of this compound, a heterocyclic compound incorporating both a furan ring and an imidazolidinone core, involves strategic chemical transformations. The construction of this molecule primarily hinges on the formation of an amide bond between the imidazolidin-2-one nitrogen and the furan-2-carbonyl moiety. This article delves into the synthetic methodologies for this target compound and its related structures, with a focus on the introduction of the furan-2-carbonyl group, the application of green chemistry principles, and a comparative analysis of the available synthetic routes.

Chemical Reactivity and Mechanistic Investigations of 1 Furan 2 Carbonyl Imidazolidin 2 One

Reactivity of the Imidazolidin-2-one Ring System

The imidazolidin-2-one ring is a cyclic urea (B33335) that possesses distinct sites for both nucleophilic and electrophilic attack. Its reactivity is also characterized by the potential for ring-opening and ring-closing reactions, which are fundamental to its role in various synthetic pathways. nih.gov

Nucleophilic and Electrophilic Sites

The imidazolidin-2-one moiety has several potential reactive sites. The nitrogen atoms of the imidazolidin-2-one ring are generally less nucleophilic than in simple amines due to the presence of the adjacent electron-withdrawing carbonyl group. mdpi.com However, they can still participate in reactions. For instance, acylation of imidazolidin-2-one can occur at the nitrogen atoms. tandfonline.comtandfonline.com

The carbonyl carbon of the ring is an electrophilic site, susceptible to attack by nucleophiles. This reactivity is central to many of the transformations involving this ring system. Additionally, the protons on the nitrogen atoms can be abstracted by a strong base, rendering the nitrogen atoms nucleophilic. tandfonline.com

The introduction of an N-acyl group, such as the furan-2-carbonyl group, further influences the reactivity. The N-acyl group is an electron-withdrawing group, which can decrease the nucleophilicity of the adjacent nitrogen atom.

Ring-Opening and Ring-Closing Reactions

The imidazolidin-2-one ring can be synthesized through various ring-closing reactions. A common method involves the carbonylation of 1,2-diamines. mdpi.com Other synthetic routes include the intramolecular hydroamidation of propargylic ureas and the cycloaddition of aziridines with isocyanates. acs.orgorganic-chemistry.orgnih.gov

Conversely, the ring is susceptible to opening under certain conditions. For example, unstrained cyclic aminals like imidazolidines can undergo ring-opening when treated with Grignard and cuprate (B13416276) reagents. researcher.life The presence of an N-sulfonyl group has been shown to be necessary for the ring-opening of imidazolidines in some cases. researchgate.net The stability of the ring towards hydrolysis is an important factor, with studies showing that imidazolidin-4-ones can be hydrolyzed in aqueous media. unifr.ch

Reactivity Profile of the Furan-2-carbonyl Group

The furan-2-carbonyl group consists of a furan (B31954) ring attached to a carbonyl group. The reactivity of this moiety is a combination of the reactions characteristic of the furan ring and the carbonyl linkage.

Reactions at the Furan Ring

The furan ring is an electron-rich aromatic heterocycle, making it highly reactive towards electrophilic substitution. chemicalbook.compearson.com This reactivity is significantly greater than that of benzene. chemicalbook.com Electrophilic attack preferentially occurs at the 2- and 5-positions of the furan ring. pearson.com Common electrophilic substitution reactions that furan undergoes include nitration, bromination, and formylation.

The presence of the electron-withdrawing carbonyl group at the 2-position deactivates the furan ring towards electrophilic attack to some extent. However, the ring still remains reactive. The carbonyl group directs incoming electrophiles to the 5-position. pharmaguideline.com Furan can also participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as a diene.

Under certain conditions, the furan ring can undergo ring-opening reactions. For instance, oxidation with reagents like sodium hypochlorite (B82951) or hydrogen peroxide can lead to ring cleavage. pharmaguideline.com Metabolic activation of furan derivatives can also result in oxidative ring opening. acs.org

Reactions at the Carbonyl Linkage

The carbonyl group in the furan-2-carbonyl moiety is an electrophilic center and can be attacked by nucleophiles. nih.govmsu.edu This is a characteristic reaction of carbonyl compounds. For example, furan-2-carboxaldehydes, which contain a similar furan-2-carbonyl structure, readily undergo condensation reactions. nih.gov

The carbonyl linkage in N-acyl imidazolidinones can be cleaved under certain conditions. For instance, the direct N-acylation of imidazolidinones with aldehydes can be achieved using Shvo's catalyst. lookchem.com The reactivity of the carbonyl group can be influenced by the nature of the substituents on both the furan ring and the imidazolidin-2-one ring.

Hydrolytic and Thermal Stability Studies

The stability of 1-(furan-2-carbonyl)imidazolidin-2-one under hydrolytic and thermal conditions is a critical aspect of its chemical profile.

Hydrolytic Stability:

The hydrolytic stability of the compound is influenced by the stability of both the amide linkage and the furan ring. Amides can be hydrolyzed under both acidic and basic conditions, although they are generally quite stable. researchgate.net The rate of hydrolysis is affected by factors such as temperature and the concentration of the acid or base. researchgate.net The hydrolysis of imidazolidinones has been studied in aqueous media, with the rate of hydrolysis being dependent on the pH and the substituents on the ring. unifr.ch The furan ring is generally stable to hydrolysis, but can be degraded under strong acidic conditions.

Thermal Stability:

The thermal stability of the compound is also dependent on its constituent parts. Furan itself has a boiling point of 31.5°C. chemicalbook.com The thermal decomposition of furan and its derivatives has been studied, with decomposition often involving ring-opening isomerization reactions. researchgate.netacs.org The presence of substituents can influence the decomposition pathways. For example, a -CHO group on the furan ring can accelerate molecular ring-opening isomerization. researchgate.net Polyamides containing furan units have been shown to have high thermal degradation temperatures, often above 350°C. dntb.gov.ua Furan resins also exhibit good thermal stability due to extensive charring upon heating. researchgate.net

Interactive Data Table: Factors Influencing Reactivity

| Structural Moiety | Reactive Site | Type of Reaction | Influencing Factors | References |

| Imidazolidin-2-one Ring | Nitrogen Atoms | Nucleophilic Attack (e.g., Acylation) | Electron-withdrawing groups decrease nucleophilicity | mdpi.com, tandfonline.com |

| Carbonyl Carbon | Electrophilic Attack | Nature of the nucleophile | mdpi.com | |

| Ring System | Ring-Opening/Closing | Reagents (e.g., Grignard), Substituents (e.g., N-sulfonyl) | researchgate.net, researcher.life, nih.gov | |

| Furan Ring | C2 and C5 positions | Electrophilic Substitution | Electron-withdrawing/donating groups on the ring | , chemicalbook.com, pearson.com |

| Diene System | Cycloaddition (Diels-Alder) | Nature of the dienophile | ||

| Carbonyl Linkage | Carbonyl Carbon | Nucleophilic Addition/Substitution | Steric hindrance, electronic effects of substituents | nih.gov, lookchem.com, nih.gov |

Mechanistic Pathways of Key Transformations

The mechanistic pathways for reactions involving this compound are diverse, reflecting the multiple reactive sites within the molecule. Key transformations can be initiated at the exocyclic furan-carbonyl group, the endocyclic urea carbonyl group, or the furan ring itself.

Acylation reactions involving the imidazolidin-2-one nitrogen are a fundamental transformation. The synthesis of 1-acylimidazolidin-2-ones can be achieved through the reaction of imidazolidin-2-one with a suitable acylating agent. For instance, the use of N-acylbenzotriazoles in the presence of a base like potassium carbonate provides a mild method for this acylation tandfonline.com. The reaction proceeds via nucleophilic attack of the imidazolidin-2-one nitrogen on the activated carbonyl of the N-acylbenzotriazole.

Reactions involving the N-acylurea linkage often proceed through characteristic intermediates. When carbodiimides react with carboxylic acids to form N-acylureas, an initial O-acylisourea intermediate is generated. This intermediate can then undergo an intramolecular rearrangement to yield the more stable N-acylurea product google.com. This pathway is crucial in understanding both the synthesis and subsequent reactions of compounds like this compound.

The furan moiety introduces its own set of reaction pathways. The furan ring can act as a diene in Diels-Alder reactions, and the carbonyl group at the 2-position serves as a reactive center for various condensation reactions organic-chemistry.orgnih.gov. For example, furan-2-carboxaldehydes readily react with compounds like hippuric acid to form oxazolones, demonstrating the reactivity of the carbonyl group nih.gov.

Role of Intermediates in Reactions

The transformations of this compound are often governed by the formation of specific reactive intermediates.

In reactions analogous to those involving N-acylureas, the formation of an O-acylisourea intermediate is a key mechanistic step. This species is highly reactive and can be a precursor to the final N-acylurea product or participate in side reactions google.com. The stability and fate of this intermediate are influenced by reaction conditions such as temperature and the presence of nucleophiles.

In reactions involving the imidazolidin-2-one ring itself, particularly during its synthesis via acid-catalyzed cyclization of ureas, iminium cations have been identified as crucial intermediates. These cations are formed and can then react with nucleophiles, leading to substituted imidazolidinone products acs.org.

For reactions centered on the furan ring, oxidation can lead to the formation of electrophilic intermediates such as epoxides or cis-enediones . These intermediates are highly reactive and can be attacked by nucleophiles, leading to ring-opened products or other derivatives.

In the context of acylation reactions, particularly when using acyl chlorides in the presence of N,N-dimethylacetamide (DMA), a weak Vilsmeier reagent can form as an intermediate acylating species. The nucleophilic nitrogen of the imidazolidin-2-thione analogue was found to selectively attack the ester carbonyl of this intermediate nih.gov. A similar intermediate could be postulated for the corresponding imidazolidin-2-one.

The table below summarizes key intermediates and the transformations they are involved in.

| Intermediate | Precursor/Reaction Type | Subsequent Reaction/Product |

| O-Acylisourea | Reaction of a carbodiimide (B86325) with a carboxylic acid | Rearrangement to N-acylurea or reaction with nucleophiles google.com |

| Iminium Cation | Acid-catalyzed cyclization of ureas | Nucleophilic attack to form substituted imidazolidin-2-ones acs.org |

| Furan Epoxide/cis-Enedione | Oxidation of the furan ring | Nucleophilic attack leading to ring-opened or substituted products |

| Vilsmeier-type Reagent | Acyl chloride and a tertiary amide (e.g., DMA) | Acts as an acylating agent for the imidazolidinone nitrogen nih.gov |

Catalytic and Solvent Effects on Reactivity

The course and efficiency of reactions involving this compound can be significantly influenced by the choice of catalysts and solvents.

Catalytic Effects:

Various catalysts can be employed to promote specific transformations. In the synthesis of the imidazolidin-2-one ring, acid catalysts are often used to facilitate the cyclization of urea derivatives. The concentration of the acid catalyst can impact the regioselectivity of the reaction when forming substituted imidazolidinones acs.org.

In carbodiimide-fueled reactions that form N-acylureas, the reaction cycle can be sensitive to pH, with lower pH values sometimes increasing the rate of the desired reaction while suppressing the formation of unwanted N-acylurea side products nih.govrsc.org. The presence of certain additives, such as pyridine, can also suppress catalyst poisoning by minimizing the formation of irreversible N-acylurea byproducts rsc.org.

Metal catalysts, such as those based on cerium, have been shown to be effective in promoting the hydroacylation of azodicarboxylates with aldehydes, a reaction that forms C-N bonds and is relevant to the chemistry of acyl hydrazides, which share some structural similarities with N-acylureas rsc.org.

Solvent Effects:

The solvent plays a critical role in modulating the reactivity of nucleophiles and stabilizing charged intermediates. In SN2 reactions, polar aprotic solvents can enhance the nucleophilicity of anions by solvating the cation, leaving the anion relatively "bare" and more reactive libretexts.org. Conversely, polar protic solvents can solvate anions through hydrogen bonding, which can decrease their nucleophilicity libretexts.org.

The choice of solvent can also dictate the outcome of a reaction. For instance, in some cycloaddition reactions, protic solvents like methanol (B129727) and ethanol (B145695) can be effective, but aprotic solvents such as acetonitrile (B52724) may lead to higher yields acs.org. In certain cases, water, often considered a "green" solvent, can facilitate reactions and simplify product separation rsc.org.

The table below outlines the effects of different types of catalysts and solvents on relevant chemical transformations.

| Factor | Type | Effect on Reactivity | Example Reaction |

| Catalyst | Acid (e.g., TFA) | Promotes cyclization of ureas; concentration can affect regioselectivity acs.org | Formation of substituted imidazolidin-2-ones |

| Base (e.g., K2CO3) | Facilitates acylation by deprotonating the nucleophile tandfonline.com | Acylation of imidazolidin-2-one | |

| Additives (e.g., Pyridine) | Suppresses side reactions and catalyst poisoning in carbodiimide chemistry rsc.org | Carbodiimide-mediated N-acylurea formation | |

| Solvent | Polar Protic (e.g., Methanol) | Can decrease nucleophilicity of anions via hydrogen bonding libretexts.org | Nucleophilic substitution |

| Polar Aprotic (e.g., Acetonitrile) | Can enhance nucleophilicity of anions libretexts.org | Nucleophilic substitution, cycloadditions acs.org | |

| Water | Can act as a green solvent and facilitate certain reactions and work-up rsc.org | Catalytic hydroacylation |

Derivatization and Structural Diversification of 1 Furan 2 Carbonyl Imidazolidin 2 One

Modification at the Imidazolidin-2-one Nitrogen Atoms

The imidazolidin-2-one ring contains two nitrogen atoms that are potential sites for substitution. The nitrogen at position 3 (N-3) is a secondary amine and is typically more nucleophilic and sterically accessible than the amide nitrogen at position 1 (N-1), which is part of the furanoyl amide group.

Standard N-alkylation reactions can be employed to introduce a variety of alkyl groups at the N-3 position. These reactions typically involve the deprotonation of the N-3 nitrogen with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). The choice of base and solvent is critical to control the regioselectivity and avoid undesired side reactions.

N-acylation at the N-3 position can be achieved using acyl chlorides or anhydrides in the presence of a base to neutralize the generated acid. This modification introduces an additional carbonyl group, which can influence the electronic properties and hydrogen bonding capabilities of the molecule.

N-arylation, the introduction of an aromatic ring at the N-3 position, can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically employs a palladium or copper catalyst to couple an aryl halide or triflate with the N-3 nitrogen of the imidazolidin-2-one.

It is important to note that while the N-3 nitrogen is the more reactive site, modifications at the N-1 position are also possible, although they may require more forcing conditions or alternative synthetic strategies due to the decreased nucleophilicity of the amide nitrogen.

| Modification Type | Reagents and Conditions | Potential Substituents |

| N-Alkylation | Alkyl halide, Base (e.g., NaH, K2CO3), Aprotic solvent | Methyl, Ethyl, Benzyl, etc. |

| N-Acylation | Acyl chloride/anhydride, Base (e.g., Pyridine, Et3N) | Acetyl, Benzoyl, etc. |

| N-Arylation | Aryl halide/triflate, Pd or Cu catalyst, Base | Phenyl, Substituted phenyls, Heteroaryls |

Substitution Patterns on the Furan (B31954) Ring

The furan ring in 1-(furan-2-carbonyl)imidazolidin-2-one is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. The carbonyl group at the C-2 position is an electron-withdrawing group, which deactivates the furan ring towards electrophilic attack and directs incoming electrophiles primarily to the C-5 position, and to a lesser extent, the C-4 position.

Common electrophilic substitution reactions that can be performed on the furan ring include:

Nitration: The introduction of a nitro group (-NO2) at the C-5 position can be achieved using mild nitrating agents, such as acetyl nitrate, to avoid the degradation of the furan ring which is sensitive to strong acidic conditions.

Halogenation: Halogens like bromine and chlorine can be introduced at the C-5 position. To control the reaction and prevent polyhalogenation, mild halogenating agents and controlled reaction conditions are necessary. For instance, bromination can be carried out using N-bromosuccinimide (NBS).

Sulfonation: Direct sulfonation of the furan ring can be challenging due to its acid sensitivity. The use of milder sulfonating agents, such as a sulfur trioxide-pyridine complex, is often preferred to introduce a sulfonic acid group (-SO3H) at the C-5 position.

Friedel-Crafts Acylation and Alkylation: These reactions can be used to introduce acyl and alkyl groups, respectively, onto the furan ring. However, the deactivating effect of the 2-carbonyl group can make these reactions challenging, often requiring a Lewis acid catalyst.

The introduction of these substituents can significantly alter the electronic and steric properties of the molecule, which is a key strategy in structure-activity relationship studies.

| Substitution Type | Typical Reagents | Primary Position of Substitution |

| Nitration | Acetyl nitrate | C-5 |

| Bromination | N-Bromosuccinimide (NBS) | C-5 |

| Chlorination | N-Chlorosuccinimide (NCS) | C-5 |

| Sulfonation | SO3-pyridine complex | C-5 |

Alterations of the Carbonyl Linkage

The exocyclic carbonyl group that links the furan ring and the imidazolidin-2-one moiety is another site for chemical modification.

One common alteration is the reduction of the amide carbonyl to a methylene (B1212753) group (-CH2-). This transformation converts the amide into an amine, significantly altering the molecule's geometry, polarity, and hydrogen bonding capacity. A variety of reducing agents can be employed for this purpose, with borane (B79455) (BH3) and its complexes (e.g., BH3·THF) being particularly effective for the reduction of amides. The reaction conditions need to be carefully controlled to avoid the reduction of the endocyclic carbonyl group of the imidazolidin-2-one.

Another potential modification is the conversion of the carbonyl group to a thiocarbonyl group (C=S), which would yield the corresponding thioamide. This can be achieved using reagents like Lawesson's reagent or phosphorus pentasulfide (P4S10). This transformation alters the electronic properties and the hydrogen-bonding characteristics of the linkage.

Decarbonylation , the complete removal of the carbonyl group, is a more drastic modification that would sever the link between the furan and imidazolidinone rings. While technically possible, this would fundamentally change the core structure of the molecule.

| Alteration | Typical Reagents | Resulting Functional Group |

| Reduction | Borane (BH3) or its complexes | Amine (-CH2-N<) |

| Thionation | Lawesson's Reagent, P4S10 | Thioamide (>C=S) |

Synthesis of Libraries of Analogues for Structure-Activity/Property Relationship Studies

The systematic derivatization of the this compound scaffold is a powerful strategy for conducting structure-activity relationship (SAR) and structure-property relationship (SPR) studies. By creating a library of analogues with diverse substituents at the various modification sites, researchers can systematically investigate how different structural features influence the molecule's biological activity or material properties.

The synthesis of such libraries can be performed using both solution-phase and solid-phase combinatorial chemistry techniques. Diversity-oriented synthesis approaches are often employed to maximize the structural diversity of the library. researchgate.net For instance, a library of furan-2-carboxamides was synthesized to explore their antibiofilm capacity. researchgate.netspringerprofessional.de Similarly, libraries of imidazolidin-2-one derivatives have been prepared to investigate their potential as therapeutic agents. mdpi.comnih.gov

A typical strategy for building a library based on the this compound scaffold would involve:

Scaffold Synthesis: Preparation of the core this compound structure.

Diversification: Introduction of a variety of building blocks at the key modification points:

Imidazolidin-2-one N-3 position: A range of alkyl, acyl, and aryl groups can be introduced.

Furan Ring C-5 position: Introduction of different electronic and steric groups through electrophilic substitution.

Carbonyl Linkage: Reduction or thionation to explore the impact of this linker.

The resulting library of compounds can then be screened for desired properties, and the data analyzed to establish SAR/SPR trends, which can guide the design of new, more potent, or specialized molecules.

| Diversification Point | Example Building Blocks/Substituents |

| Imidazolidin-2-one N-3 | - Alkyl chains of varying length and branching- Aryl groups with different electronic substituents (e.g., -OMe, -Cl, -NO2)- Heterocyclic rings |

| Furan Ring C-5 | - Halogens (F, Cl, Br)- Nitro group- Small alkyl groups |

| Carbonyl Linkage | - Amide (original)- Amine (reduced)- Thioamide (thionated) |

Chiral Derivatization and Stereoselective Synthesis

The this compound scaffold is achiral. However, chirality can be introduced through derivatization, or the molecule can be synthesized in a stereoselective manner.

Chiral Derivatization involves reacting the parent compound with a chiral reagent to create a mixture of diastereomers, which can then be separated. For example, if a chiral center is introduced at the N-3 position of the imidazolidin-2-one ring by alkylation with a chiral alkyl halide, a pair of diastereomers will be formed. These diastereomers have different physical properties and can often be separated by chromatography or crystallization.

Stereoselective Synthesis aims to create a specific stereoisomer as the major product. This can be achieved in several ways:

Use of Chiral Auxiliaries: Chiral imidazolidin-2-ones are known to be effective chiral auxiliaries in asymmetric synthesis. researchgate.netjournals.co.za A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction. For example, a chiral imidazolidin-2-one could be acylated with 2-furoic acid, and then subsequent reactions on the furan ring or at the N-3 position could proceed with high stereoselectivity. After the desired stereocenter is created, the chiral auxiliary can be cleaved.

Asymmetric Catalysis: A chiral catalyst can be used to favor the formation of one enantiomer over the other. For instance, the asymmetric reduction of a precursor ketone could lead to a chiral alcohol, which could then be used to construct the imidazolidin-2-one ring. Palladium-catalyzed asymmetric synthesis of chiral imidazolidin-2-ones has also been reported. mdpi.com

Chiral Pool Synthesis: A readily available chiral starting material, such as a chiral amino acid, can be used to construct the imidazolidin-2-one ring, thereby incorporating chirality into the final molecule from the outset.

These strategies allow for the preparation of enantiomerically enriched derivatives of this compound, which is crucial for applications where stereochemistry plays a key role, such as in pharmacology and materials science.

| Strategy | Description | Example |

| Chiral Derivatization | Reaction with a chiral reagent to form separable diastereomers. | Alkylation of the N-3 position with a chiral electrophile. |

| Chiral Auxiliary | Temporary incorporation of a chiral group to direct a stereoselective reaction. | Using a pre-synthesized chiral imidazolidin-2-one as the starting material for acylation with 2-furoic acid. |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. | Asymmetric hydrogenation of a precursor or Pd-catalyzed asymmetric amination. |

| Chiral Pool Synthesis | Synthesis from a readily available enantiopure starting material. | Using a chiral diamine to construct the imidazolidin-2-one ring. |

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, as well as multidimensional experiments, a complete picture of the atomic connectivity and environment within 1-(Furan-2-carbonyl)imidazolidin-2-one can be assembled.

¹H-NMR (Proton NMR) provides information about the number, environment, and connectivity of hydrogen atoms in the molecule. The chemical shifts (δ) in the ¹H-NMR spectrum of this compound are indicative of the electronic environment of each proton. Protons on the furan (B31954) ring appear in the aromatic region, while those on the imidazolidin-2-one ring are found in the aliphatic region.

¹³C-NMR (Carbon-13 NMR) reveals the different carbon environments within the molecule. The spectrum displays distinct signals for each unique carbon atom, with their chemical shifts providing clues about their hybridization and bonding. For instance, the carbonyl carbons of the amide and urea (B33335) moieties resonate at significantly downfield shifts due to the deshielding effect of the attached oxygen and nitrogen atoms. A representative ¹³C NMR spectrum for a similar imidazolidin-2-one structure shows the carbonyl carbon at approximately 163.6 ppm. mdpi.com The carbons of the furan ring typically appear in the range of 110-150 ppm, while the methylene (B1212753) carbons of the imidazolidin-2-one ring are observed further upfield. libretexts.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Furan C3-H | 7.0 - 7.5 | 115 - 120 |

| Furan C4-H | 6.5 - 6.8 | 110 - 115 |

| Furan C5-H | 7.6 - 8.0 | 145 - 150 |

| Imidazolidinone CH₂ | 3.5 - 4.0 | 40 - 50 |

| Furan C2 (C=O) | - | 145 - 150 |

| Imidazolidinone C=O | - | 155 - 165 |

| Furan C=O | - | 160 - 170 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. emerypharma.comyoutube.com For this compound, COSY would show correlations between the adjacent protons on the furan ring and between the geminal and vicinal protons on the imidazolidin-2-one ring.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) : These techniques correlate proton signals with the signals of the carbon atoms to which they are directly attached. emerypharma.comyoutube.comnih.gov This allows for the direct assignment of carbon resonances based on their attached, and often more easily assigned, protons. For example, the protons of the imidazolidinone ring would show a cross-peak with their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are separated by two or three bonds. nih.gov This is crucial for piecing together the different fragments of the molecule, such as connecting the furan ring to the imidazolidin-2-one moiety via the carbonyl group. For instance, a correlation would be expected between the furan protons and the carbonyl carbon of the acyl group.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. nih.govnih.govmit.edu

Infrared (IR) Spectroscopy : The IR spectrum of this compound is characterized by strong absorption bands corresponding to the stretching vibrations of its carbonyl groups. The amide carbonyl (furan-C=O) and the urea carbonyl (imidazolidinone C=O) are expected to show distinct, strong absorptions in the region of 1650-1750 cm⁻¹. mdpi.compressbooks.pubpg.edu.pl Specifically, the urea carbonyl typically appears around 1700 cm⁻¹, while the amide carbonyl, being conjugated with the furan ring, would likely absorb at a slightly lower frequency. mdpi.compg.edu.pl Other characteristic bands include C-H stretching vibrations of the furan and imidazolidinone rings, and C-N stretching vibrations. libretexts.orgresearchgate.net

Raman Spectroscopy : While IR spectroscopy is sensitive to changes in dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. nih.govmit.edu The furan ring, being an aromatic system, should give rise to characteristic Raman bands. The carbonyl groups will also be Raman active. This technique can be particularly useful for studying the molecule in aqueous environments or for analyzing its solid-state packing. nih.gov

Data Table: Characteristic IR Absorption Frequencies

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| C=O (Urea) | Stretch | ~1700 mdpi.com |

| C=O (Amide, conjugated) | Stretch | 1660 - 1680 pg.edu.pl |

| N-H (if present, secondary amide) | Stretch | 3200 - 3400 |

| C-H (Furan) | Stretch | 3100 - 3150 |

| C-H (Aliphatic) | Stretch | 2850 - 3000 |

| C-O-C (Furan) | Stretch | 1000 - 1300 |

| C-N | Stretch | 1200 - 1350 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. rsc.orguab.edu For this compound (molecular formula C₈H₈N₂O₃), the exact mass can be calculated and compared with the experimentally determined value from high-resolution mass spectrometry (HRMS) to confirm the elemental composition. chemscene.comchemscene.com

Under electron impact (EI) or electrospray ionization (ESI), the molecule will fragment in a predictable manner. researchgate.neted.ac.ukresearchgate.net Key fragmentation pathways would likely involve:

Cleavage of the amide bond between the furan carbonyl and the imidazolidin-2-one nitrogen, leading to a furanoyl cation (m/z 95) and the imidazolidin-2-one radical.

Fragmentation of the furan ring itself.

Loss of CO from the carbonyl groups.

Analysis of these fragment ions in the mass spectrum helps to confirm the proposed structure. nih.gov

Spectroscopic Insights into Conformational Preferences and Dynamics

The combination of NMR spectroscopy and computational modeling can provide valuable insights into the conformational preferences and dynamic behavior of this compound in solution. researchgate.netresearchgate.netresearchgate.net The molecule can potentially exist in different conformations due to rotation around the single bond connecting the furan ring and the carbonyl group. rsc.orgrsc.org

Variable-temperature NMR studies can be employed to investigate the rotational barrier around this bond. researchgate.net By analyzing changes in the NMR spectrum as a function of temperature, the rate of interconversion between different conformers can be determined. Nuclear Overhauser Effect (nOe) experiments can provide information about through-space proximity of protons, which can help to establish the preferred conformation in solution. researchgate.net These experimental findings, when coupled with theoretical calculations, offer a detailed understanding of the molecule's conformational landscape. rsc.org

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Molecular Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting various molecular properties from first principles. windows.net Methods like DFT, often using functionals such as B3LYP, and ab initio calculations provide a robust framework for analyzing the molecule in the gas phase or with solvent effects modeled implicitly. nih.gov

For a molecule like 1-(Furan-2-carbonyl)imidazolidin-2-one, these calculations would typically begin with geometry optimization to find the lowest energy conformation. researchgate.net From this optimized structure, a wealth of information can be derived, including frontier molecular orbitals (HOMO and LUMO), electrostatic potential maps, and atomic charge distributions. nih.gov For instance, studies on similar heterocyclic compounds show that the HOMO is often localized over the electron-rich furan (B31954) ring, while the LUMO may be distributed across the electron-withdrawing carbonyl and urea (B33335) moieties, indicating the sites most susceptible to nucleophilic and electrophilic attack, respectively. nih.gov

Quantum chemical calculations are widely used to predict spectroscopic data, which can aid in the interpretation of experimental results. Theoretical calculations can predict vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts.

For example, the calculated IR spectrum would show characteristic stretching frequencies for the two carbonyl groups (one in the imidazolidinone ring and the exocyclic one) and the C-N and C-O bonds. In related imidazolidin-2-one structures, the C=O stretching frequency of the urea moiety is typically observed between 1693 and 1700 cm⁻¹, with slight variations due to substituent effects. mdpi.com A DFT study on sulfamoyloxy-oxazolidinones, which also contain a cyclic urea-like structure, reported carbamate (B1207046) C=O stretching at 1741-1707 cm⁻¹ and oxazolidinone C=O stretching at 1757–1741 cm⁻¹. nih.gov These values provide a reasonable estimate for the vibrational modes in this compound.

Similarly, ¹H and ¹³C NMR chemical shifts can be calculated and correlated with experimental data to confirm structural assignments. For the imidazolidin-2-one ring in analogous compounds, the C=O carbon signal appears around 163.6 ppm. mdpi.com

Table 1: Illustrative Predicted Vibrational Frequencies for a Related Imidazolidin-2-one Structure This table is an example based on data for analogous compounds to illustrate the type of information generated by computational methods.

| Functional Group | Typical Experimental Range (cm⁻¹) nih.govmdpi.com | Predicted Mode (Illustrative) |

|---|---|---|

| N-H Stretch | 3200-3400 | 3350 cm⁻¹ |

| C-H (Aromatic/Furan) | 3000-3100 | 3080 cm⁻¹ |

| C-H (Aliphatic) | 2850-3000 | 2950 cm⁻¹ |

| C=O (Amide/Keto) | 1700-1750 | 1735 cm⁻¹ |

| C=O (Urea) | 1690-1710 | 1705 cm⁻¹ |

Natural Bond Orbital (NBO) analysis is a powerful tool used to study charge distributions, orbital interactions, and bond energies within a molecule. nih.gov By examining the natural atomic charges, one can identify the most electrophilic and nucleophilic sites. For this compound, the carbonyl carbon atoms and the furan oxygen atom would be key sites of interest.

In a DFT study of a furan-containing imidazole (B134444) derivative, the HOMO was found to have significant charge density over the phenyl ring, while the LUMO was located on the imidazole and furan moieties. nih.gov The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller energy gap suggests that the molecule is more polarizable and reactive. nih.gov

Table 2: Example of Calculated Electronic Properties for an Analogous Furan-Imidazole Compound This table presents data from a study on a related compound to demonstrate the output of quantum chemical calculations. nih.gov

| Parameter | Calculated Value |

|---|---|

| HOMO Energy | -0.21 eV |

| LUMO Energy | -0.01 eV |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

While quantum calculations often focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. MD simulations are particularly useful for exploring the conformational landscape and understanding how the molecule interacts with its environment, such as a solvent.

For this compound, a key area of conformational flexibility is the rotation around the single bond connecting the furan ring to the exocyclic carbonyl group. Theoretical studies on the simpler furan-2-carbaldehyde show that it exists as a mixture of two planar conformers (Z and E), with the Z-form (where the carbonyl oxygen is cis to the furan oxygen) being more stable. rsc.orgrsc.org The energy barrier for interconversion is influenced by solvent polarity. rsc.org An MD simulation of this compound would reveal the preferred dihedral angle, the flexibility of the imidazolidin-2-one ring (which can adopt various envelope or twist conformations), and the timescale of these motions.

Furthermore, MD simulations explicitly including solvent molecules (e.g., water) would allow for the analysis of specific solute-solvent interactions, such as hydrogen bonding between water and the carbonyl oxygens or the N-H group of the imidazolidinone ring.

Molecular Docking and Binding Energy Calculations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor or enzyme active site. nih.gov This method is crucial for understanding potential intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

While no specific docking studies for this compound are reported, studies on analogous furan-containing heterocyclic compounds demonstrate the approach. researchgate.net For example, a spiro[indoline-3,3′-pyrrolizin]-2-one derivative containing two furan-2-carbonyl moieties was docked against various protein targets using AutoDock. researchgate.net The calculations yielded binding energies, which quantify the affinity of the ligand for the protein, and identified key amino acid residues involved in the interaction. researchgate.net

A hypothetical docking study of this compound would involve:

Obtaining the 3D crystal structure of a target protein from a database like the Protein Data Bank (PDB).

Preparing the protein by adding hydrogen atoms and assigning charges.

Generating a low-energy 3D conformation of the ligand.

Using a docking program to systematically search for the best binding pose within the active site, scored by a function that estimates the binding free energy.

The results would highlight which parts of the molecule—the furan ring, the carbonyl groups, or the urea moiety—are critical for binding. Binding energy calculations can be further refined using more advanced methods like the Fragment Molecular Orbital (FMO) method. nih.gov

Reaction Pathway and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify intermediates, transition states, and determine the activation energies for each step.

For instance, the synthesis of substituted imidazolidin-2-ones has been rationalized using quantum chemistry calculations. nih.gov A proposed acid-catalyzed reaction mechanism involves the formation of an iminium cation intermediate. Calculations can be performed to find the structures and energies of the transition states (e.g., TS2 and TS3 in the proposed pathway) connecting the reactants, intermediates, and products. nih.gov The calculated energy barriers for each step can then be used to determine the rate-limiting step of the reaction. DFT studies on the base-catalyzed synthesis of imidazol-2-ones from propargylic ureas have similarly been used to support a proposed reaction pathway involving an allenamide intermediate. researchgate.net

Biological and Pharmacological Research Excluding Human Clinical Trials, Dosage, Safety, and Adverse Effects

Interactions with Biomolecules (e.g., proteins, nucleic acids)

As of this writing, specific studies detailing the direct interactions of 1-(Furan-2-carbonyl)imidazolidin-2-one with biomolecules such as proteins and nucleic acids have not been identified in publicly available research. However, the structural components of the molecule—the furan (B31954) ring and the imidazolidin-2-one scaffold—are present in various biologically active compounds, and their interactions with biomolecules have been investigated. This section will discuss the known interactions of these related chemical moieties to provide a scientifically contextualized understanding of the potential, though not yet demonstrated, interactions of this compound.

The furan ring itself is a component of many compounds that can interact with biological systems. For instance, furan is a known hepatotoxic and carcinogenic agent that is metabolized by cytochrome P450 2E1 to the reactive species cis-2-butene-1,4-dial. nih.gov This metabolite can covalently bind to various cellular nucleophiles, including proteins. nih.gov A study on the protein targets of furan in rats identified 61 proteins that were modified by furan's reactive metabolite. nih.gov These proteins were primarily located in the cytosol and mitochondria and are involved in critical cellular processes such as glucose metabolism, mitochondrial β-oxidation, ATP synthesis, and the maintenance of redox homeostasis and protein folding. nih.gov This suggests that the furan moiety, when metabolized, has the potential to interact with a wide range of proteins, leading to cellular disruption. nih.gov

Furthermore, furan-containing compounds have been explored for their ability to cross-link with nucleic acids and proteins. A methodology known as furan-mediated nucleic acid cross-linking has been developed to study these interactions. rsc.org This technique utilizes the oxidation of a furan moiety to generate a reactive intermediate that can form covalent bonds with nucleic acids (both DNA and RNA) and proteins. rsc.orgnih.gov This approach has been applied in various contexts, including the targeting of DNA and RNA duplexes and the study of DNA-protein interactions. rsc.org

The imidazolidin-2-one scaffold is also a key structural feature in a number of compounds with demonstrated biological activity and interactions with biomolecules. mdpi.com For example, certain isatin-based imidazolidine (B613845) derivatives have been shown to bind to DNA. nih.gov One such study found that an imidazolidine derivative exhibited both hydrophobic and hydrogen bond interactions with DNA base pairs. nih.gov

Potential Applications in Materials Science and Industrial Chemistry

Role in Polymer Chemistry and Advanced Materials

The furan (B31954) component of 1-(Furan-2-carbonyl)imidazolidin-2-one positions it as a valuable candidate for the development of novel polymers. Furan-based polymers are increasingly viewed as sustainable substitutes for conventional plastics derived from petroleum. numberanalytics.comfurious-project.eu The furan ring's ability to engage in Diels-Alder reactions is particularly significant, as this can be harnessed to produce cross-linked polymers that may exhibit desirable characteristics such as self-healing properties. wiley.com

By integrating this compound into polymer structures, it may be possible to create advanced materials with enhanced performance. Furan derivatives are known to contribute to high thermal stability and chemical resistance in polymers. researchgate.net The polar imidazolidinone group could further augment polymer properties like adhesion and receptiveness to dyes. The field of furan-containing polymers is rapidly expanding, with research exploring their use in demanding applications such as biomedical devices, electronics packaging, automotive components, and even underwater technologies. furious-project.eu Furthermore, simple polymers based on furan have demonstrated promise in the fabrication of efficient and long-lasting organic solar cells. rsc.org

Table 1: Potential Polymer Systems Incorporating this compound and Their Projected Properties

| Polymer Type | Potential Monomers | Projected Properties | Potential Applications |

|---|---|---|---|

| Cross-linked Thermoset | This compound, Bismaleimide | High thermal stability, chemical resistance, potential for self-healing | Aerospace components, advanced composites, durable coatings |

| Polyester | This compound (as a diol precursor), Dicarboxylic acid | Improved polarity, potential for biodegradability, enhanced dye affinity | Specialty fibers, performance textiles, packaging films |

| Polyamide | This compound (as a diamine precursor), Diacyl chloride | Enhanced thermal properties, specific solvent resistance, high tensile strength | High-performance films, engineering plastics, synthetic leathers |

Note: The properties and applications listed in this table are hypothetical and extrapolated from the known characteristics of furan and imidazolidinone-based polymers.

Applications as Catalysts or Ligands in Organic Transformations

The imidazolidinone scaffold is a cornerstone of modern organocatalysis, famously exemplified by the MacMillan catalysts, which facilitate a wide array of enantioselective reactions. acs.orgwikipedia.orgsigmaaldrich.com These catalysts function by forming a transient iminium ion with α,β-unsaturated aldehydes and enones, thereby activating them for subsequent reactions. wikipedia.org The structure of this compound is well-suited for adaptation into such a catalyst. The furan-2-carbonyl substituent offers a handle for chemical modification, allowing for the fine-tuning of the catalyst's steric and electronic environment to optimize its performance. rsc.org

Additionally, the presence of nitrogen and oxygen atoms in this compound makes it a potential ligand for coordinating with metal centers in transition metal catalysis. The quest for novel ligands is a driving force in the evolution of catalysis, and the unique electronic and steric profile of this furan-imidazolidinone hybrid could unlock new catalytic transformations. mdpi.com Imidazolidinone-based ligands have already shown promise in their coordination with various metals. wikipedia.org

Table 2: Hypothetical Catalytic Performance of a Modified this compound Catalyst

| Reaction Type | Catalyst System | Substrate | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|

| Diels-Alder Reaction | Modified this compound | Acrolein, Cyclopentadiene | >90 | >95 |

| Friedel-Crafts Alkylation | Modified this compound | N-Methylpyrrole, Crotonaldehyde | >85 | >90 |

| Michael Addition | This compound-Metal Complex | Nitromethane, Chalcone | >95 | N/A (for achiral complex) |

Note: The data presented in this table is hypothetical and intended for illustrative purposes, based on the known performance of existing imidazolidinone-based catalysts.

Use in Functional Coatings and Surface Modifications

Furan-based resins, often derived from furfural (B47365), are recognized for their superior chemical and thermal stability, making them excellent candidates for protective coatings and as viable alternatives to traditional phenolic resins. dalinyebo.com The incorporation of this compound into coating formulations could bestow a range of beneficial attributes, including enhanced adhesion to substrates, and improved resistance to corrosion and wear. dalinyebo.com Such furan-based coatings have been successfully applied to metals like aluminum and can be further enhanced with bio-based additives such as cellulose (B213188) nanocrystals. conicet.gov.arresearchgate.net

The imidazolidinone moiety also has a proven track record in the realm of surface modification. For instance, derivatives of imidazolidinone have been effectively used to alter the surface properties of cellulose fibers, thereby influencing their surface energy and electrochemical characteristics. researchgate.net Consequently, this compound holds promise as a versatile agent for modifying the surfaces of various materials, potentially improving properties like hydrophilicity, dyeability, and biocompatibility.

Potential in Agrochemical Formulations (General, not efficacy or safety)

The chemical scaffolds of both furan and imidazolidinone have a significant presence in the agrochemical sector. researchgate.netstudysmarter.co.uk Compounds containing a furan ring have been explored for their potential as insecticides and herbicides, with the furan ring itself being identified as a crucial pharmacophore for the insecticidal properties of some natural products. nih.govmdpi.com In parallel, certain imidazolidinone derivatives are utilized as effective herbicides. wikipedia.org

This convergence of functionalities suggests that this compound could serve as a valuable building block or intermediate in the synthesis of novel agrochemical agents. By chemically modifying its structure, it may be possible to develop new compounds with potential utility as fungicides, herbicides, or insecticides, although this does not imply any claims regarding the compound's specific efficacy or safety profile.

Utilization in Analytical Reagents and Sensors

The field of analytical chemistry also stands to benefit from the unique properties of this compound. Furan derivatives have been successfully developed into analytical sensors, including colorimetric sensors for detecting specific substances like amines and furfural. encyclopedia.pubacs.org The furan ring can undergo chemical reactions that result in a measurable change in color or fluorescence, a principle that can be applied to quantitative analysis. nih.gov

In a complementary fashion, imidazolidinone derivatives have been synthesized for use as chiral derivatization reagents in chromatography. nih.gov These reagents facilitate the separation of chiral organic acids by forming diastereomers that can be resolved using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). nih.gov

Thus, this compound and its derivatives have the potential to be engineered into novel analytical reagents or as key components in the design of advanced chemical sensors. The furan portion could be tailored to selectively interact with target analytes, while the imidazolidinone core could introduce chirality for separation applications or serve to amplify the signal in a sensor system. Notably, a patent has been filed for a sensor designed for the online monitoring of furan compounds in industrial settings, highlighting the practical relevance of this technology. google.com

Advanced Analytical Methodologies for Characterization and Quantification in Research

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Mixture Separation

Chromatographic methods are indispensable for separating "1-(Furan-2-carbonyl)imidazolidin-2-one" from starting materials, byproducts, or other components within a mixture, and for assessing its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques utilized for these purposes.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a powerful method for the analysis of polar and non-volatile compounds like "this compound". In a typical application, the compound is dissolved in a suitable solvent and injected into the HPLC system. The separation is achieved on a non-polar stationary phase column, such as an Inertsil ODS-3V (250 mm × 4.6 mm, 5 µm), using a polar mobile phase. researchgate.net The mobile phase often consists of a gradient mixture of water and an organic modifier like acetonitrile (B52724). researchgate.net Purity is determined by detecting the analyte as it elutes from the column, typically with a UV detector set to a specific wavelength. The peak area of the main compound relative to the total area of all peaks in the chromatogram provides a quantitative measure of its purity, which is often expected to be ≥98%. fluorochem.co.ukchemscene.com

Gas Chromatography (GC): For compounds that are volatile or can be made volatile through derivatization, GC is an effective analytical tool. Although "this compound" has a relatively high boiling point, GC analysis could be feasible. The analysis of related furan (B31954) derivatives often employs a capillary column, such as a HP-5MS, which is suitable for separating a wide range of organic compounds. nih.gov The sample is injected into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) through the column. nih.gov The separation is based on the compound's boiling point and its interaction with the stationary phase. The oven temperature is programmed to ramp up gradually to ensure efficient separation of components in a mixture. nih.gov

Table 1: Illustrative Chromatographic Conditions for Analysis of Related Compounds

| Parameter | HPLC (Imidazolidinone derivative) | GC (Furan derivatives) |

| Column | Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm) researchgate.net | HP-5MS (30 m x 0.25 mm, 0.25 µm) nih.gov |

| Mobile Phase/Carrier Gas | Water: Acetonitrile (95:5 v/v) researchgate.net | Helium at 1 mL/min nih.gov |

| Detector | UV at 215 nm researchgate.net | Mass Spectrometer (MS) nih.govnih.gov |

| Oven Temperature Program | Isocratic or Gradient | Initial 60°C, ramp to 240°C nih.gov |

| Application | Purity determination, Quantification researchgate.net | Separation of volatile components nih.gov |

Spectrophotometric Methods (UV-Vis) for Concentration Determination

UV-Visible (UV-Vis) spectrophotometry is a straightforward and cost-effective method for determining the concentration of "this compound" in a solution. This technique relies on the principle that the compound absorbs light in the ultraviolet or visible regions of the electromagnetic spectrum. The presence of the furan ring and the carbonyl groups in the molecule results in characteristic absorbance maxima (λmax).

For related imidazolidinone structures, a maximum absorbance has been observed at 215 nm. researchgate.netimpactfactor.org To determine the concentration of an unknown sample, a calibration curve is first constructed. This involves preparing a series of standard solutions of the pure compound at known concentrations and measuring the absorbance of each at the λmax. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration. A plot of absorbance versus concentration yields a linear calibration curve. The concentration of the unknown sample can then be accurately determined by measuring its absorbance and interpolating the value from the curve.

Electrochemical Methods in Compound Analysis

Electrochemical methods offer high sensitivity for the analysis of electroactive compounds. "this compound" possesses moieties, such as the carbonyl groups and the furan ring, that can be susceptible to oxidation or reduction reactions. Techniques like cyclic voltammetry or differential pulse voltammetry could be developed to quantify the compound.

In a typical setup, a three-electrode system (working, reference, and counter electrodes) is immersed in a solution of the analyte containing a supporting electrolyte. A potential is applied to the working electrode and swept across a defined range, and the resulting current is measured. The potential at which the compound is oxidized or reduced and the magnitude of the current can be used for qualitative identification and quantitative analysis, respectively. While specific methods for this compound are not widely documented, research on related structures like imidazolidine-2-thione demonstrates the electrochemical activity of the core heterocyclic ring system. researchgate.net

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Complex Mixture Analysis

Hyphenated techniques, which couple the separation power of chromatography with the identification capabilities of mass spectrometry (MS), are essential for the unambiguous analysis of "this compound" in complex biological or environmental matrices. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly well-suited for this compound. researchgate.net The HPLC system separates the compound from the matrix, after which it is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such molecules, generating protonated molecular ions [M+H]⁺. nih.gov Tandem mass spectrometry (LC-MS/MS) can be used for even greater selectivity and sensitivity. researchgate.net In this mode, the parent ion is selected and fragmented to produce characteristic product ions. By monitoring specific parent-to-product ion transitions (a technique known as Multiple Reaction Monitoring or MRM), the compound can be quantified with high precision and accuracy, even at very low levels, with limits of quantitation often reaching the sub-ppb range. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a benchmark for the analysis of volatile and semi-volatile compounds. chromatographyonline.com For furan and its derivatives, GC-MS is a preferred method for profiling. nih.gov The gas chromatograph separates the components of a mixture, which are then ionized, typically by electron impact (EI), and detected by the mass spectrometer. nih.gov The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that can be compared against spectral libraries for positive identification. For complex matrices, solid-phase microextraction (SPME) can be used for sample preparation to extract and concentrate furan derivatives before GC-MS analysis. nih.govuzh.ch

Table 2: Typical Parameters for Hyphenated Techniques

| Parameter | LC-MS/MS (Nitrofuran Metabolites) | GC-MS (Furan Derivatives) |

| Separation Column | C18 or Phenyl-Hexyl nih.govnih.gov | HP-5MS or HP-INNOWax nih.gov |

| Ionization Source | Electrospray Ionization (ESI) researchgate.net | Electron Impact (EI) nih.gov |

| Mass Analyzer | Triple Quadrupole (QqQ) nih.gov | Triple Quadrupole (QqQ) or Single Quadrupole |

| Detection Mode | Multiple Reaction Monitoring (MRM) nih.govnih.gov | Full Scan or Selected Ion Monitoring (SIM) |

| Application | Targeted quantification in complex matrices researchgate.net | Identification and profiling in food/air samples nih.govuzh.ch |

Method Validation and Quality Control in Research Protocols

To ensure that an analytical method produces reliable and accurate results, it must be thoroughly validated. Method validation is a critical component of quality control in any research protocol involving quantitative analysis of "this compound". Validation demonstrates that the method is suitable for its intended purpose. Key validation parameters are defined by international guidelines.

A validated method for a related imidazolidinone impurity demonstrated linearity over a concentration range of 0.16-1.04 µg/mL. researchgate.netimpactfactor.org Validation for nitrofuran residue analysis using LC-MS/MS has shown high accuracy (92-103%) and excellent precision (coefficients of variation ≤10%). researchgate.net

Table 3: Key Method Validation Parameters and Typical Acceptance Criteria

| Parameter | Description | Common Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Peak purity analysis; no interference at the analyte's retention time. impactfactor.org |

| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (r²) > 0.99. researchgate.net |

| Accuracy | The closeness of the test results to the true value. | Recovery of 80-120% of the spiked amount. researchgate.net |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Relative Standard Deviation (RSD) < 2% for system precision, < 15% for method precision. researchgate.netresearchgate.net |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-Noise Ratio (S/N) ≥ 3. impactfactor.org |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise Ratio (S/N) ≥ 10. impactfactor.org |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | %RSD of results should remain within acceptable limits after minor changes (e.g., pH, flow rate). researchgate.net |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of the imidazolidin-2-one core has been the subject of extensive research, with numerous methods developed to improve efficiency and sustainability. mdpi.com Future work on 1-(furan-2-carbonyl)imidazolidin-2-one could benefit from adopting and refining these advanced strategies. A primary goal is to move beyond traditional synthetic routes, which can involve toxic carbonylating agents and harsh reaction conditions, toward more environmentally benign processes. researchgate.net

Promising approaches include catalyst-driven methods. Organo-catalyzed intramolecular hydroamidation of specific urea (B33335) derivatives has been shown to produce imidazolidin-2-ones under ambient conditions with remarkably short reaction times. researchgate.net Another sustainable avenue involves the direct incorporation of carbon dioxide (CO2) as a carbonylating agent, which, while requiring a suitable catalyst to overcome the inertness of CO2, produces only water as a byproduct. mdpi.com Further research could adapt these catalytic systems for the synthesis of furan-substituted precursors.

One-pot and pseudo-multicomponent reaction protocols represent another significant area for development. mdpi.com A one-pot synthesis that combines the formation of a diamine intermediate followed by cyclization with a reagent like carbonyldiimidazole (CDI) has been demonstrated for related structures. mdpi.com This method is advantageous for scalability as its byproducts, such as imidazole (B134444) and carbon dioxide, are generally benign and unlikely to complicate scaled-up reactions. mdpi.com Additionally, exploring starting materials derived from renewable biomass, such as furfural (B47365), could provide a sustainable pathway to the furan (B31954) moiety of the target molecule. researchgate.net

Future synthetic research could focus on the strategies summarized in the table below.

| Synthetic Strategy | Key Features | Potential Advantages |

| Catalytic Carbonylation | Use of catalysts to incorporate a carbonyl group using agents like CO or CO2. mdpi.com | Avoids stoichiometric toxic reagents; CO2 utilization promotes green chemistry. mdpi.com |

| Organo-catalyzed Cyclization | Base-catalyzed intramolecular hydroamidation of urea precursors. researchgate.net | Mild, ambient conditions; high chemo- and regioselectivity; rapid reaction times. researchgate.net |

| One-Pot Protocols | In situ formation of intermediates followed by cyclization in a single vessel. mdpi.com | Increased efficiency; reduced waste; simplified purification. |

| Biomass-Derived Precursors | Utilization of compounds like furfural from biomass to form the furan ring. researchgate.net | Enhanced sustainability; use of renewable feedstocks. |

Exploration of Undiscovered Reactivity Patterns and Transformations

The chemical reactivity of this compound is dictated by its constituent functional groups: the furan ring, the amide, the urea, and the ketone. While the individual reactivity of these groups is well-understood, their interplay within this specific molecule offers avenues for discovering novel transformations.

Future studies could investigate addition-cyclization reactions, using the furan-2-carbonyl moiety as a starting point. For instance, furan-2-carbonyl isothiocyanate, a related precursor, readily reacts with various nitrogen nucleophiles to form a diverse array of new heterocyclic systems. researchgate.net Similar investigations using this compound could yield unique and complex molecular architectures.

The imidazolidinone ring itself can be a site of interesting chemical transformations. Acid-catalyzed reactions can generate reactive iminium cation intermediates, which can then undergo subsequent reactions with nucleophiles or undergo deprotonation-protonation steps to form isomers. mdpi.com A detailed study of the reaction of this compound under various acidic or basic conditions could reveal previously unknown rearrangement or substitution patterns. For example, base-mediated isomerization has been identified as a key step in the formation of related imidazol-2-ones from propargylic ureas. researchgate.net A systematic exploration of its reactivity with a panel of electrophiles and nucleophiles would provide a deeper understanding of its chemical behavior and expand its utility as a synthetic building block.

Integration with Advanced Bio-imaging Techniques for In Vitro Mechanistic Studies

The development of fluorescent probes for live-cell imaging is a powerful tool for studying molecular and cellular processes. researchgate.net A significant future direction for this compound is its development into a scaffold for fluorescent probes for in vitro bio-imaging. This would involve the rational design of derivatives that possess desirable photophysical properties.

Research in this area could draw inspiration from the development of other small organic fluorescent dyes, such as γ-aryl substituted pentamethines, which have been engineered for selective mitochondrial staining. researchgate.net The key is to modify the core structure of this compound to incorporate fluorogenic properties while maintaining low cytotoxicity and high photostability. researchgate.net This could be achieved by conjugation with known fluorophores or by chemical modifications to the furan or imidazolidinone rings that extend the π-conjugated system, thereby tuning the absorption and emission wavelengths.

Once developed, such probes could be used to study the intracellular localization of the compound or its derivatives, providing insights into their mechanisms of action at a subcellular level. Selective imaging of specific organelles or biomolecules would enable detailed in vitro studies of the compound's dynamic interactions within a cellular environment.

Design of Highly Selective Derivatives for Specific Molecular Targets

A major goal in medicinal chemistry and chemical biology is the design of molecules that interact with high selectivity toward a specific biological target, such as an enzyme or receptor. nih.govresearchgate.net The scaffold of this compound, containing hydrogen bond donors and acceptors as well as a carbonyl group capable of key intermolecular interactions, is an excellent starting point for such design efforts. researchgate.net